molecular formula C16H12O3 B8784263 4-Fluoroephedrone-d3 Hydrochloride

4-Fluoroephedrone-d3 Hydrochloride

Cat. No.: B8784263
M. Wt: 252.26 g/mol
InChI Key: XBPLURLJIACOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoroephedrone-d3 Hydrochloride is a deuterated analog of the synthetic cathinone 4-fluoroephedrone, where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), by minimizing interference from matrix effects and improving quantification accuracy . Produced by Toronto Research Chemicals (TRC), a leader in complex organic molecules, the compound is supplied in small quantities (e.g., 2.5 mg) for research applications, emphasizing its role in pharmacokinetic and metabolic studies . Its molecular structure includes a fluorine substituent on the phenyl ring and deuterium atoms on the methyl group, contributing to distinct physicochemical properties compared to non-deuterated counterparts.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3

InChI Key

XBPLURLJIACOAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroephedrone-d3 Hydrochloride typically involves the introduction of a deuterium atom into the 4-Fluoroephedrone molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.

    Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecule using deuterated reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroephedrone-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Fluoroephedrone-d3 Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.

    Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of 4-Fluoroephedrone.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new drugs and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoroephedrone-d3 Hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by:

    Molecular Targets: Binding to monoamine transporters such as dopamine, norepinephrine, and serotonin transporters.

    Pathways Involved: Modulating the release and reuptake of neurotransmitters, leading to stimulant effects.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Fluoroephedrone (Non-Deuterated)
  • Molecular Formula: C₁₀H₁₂FNO·HCl (vs. C₁₀H₉D₃FNO·HCl for the deuterated form).
  • Key Differences: The absence of deuterium in the parent compound results in a lower molecular weight and faster metabolic degradation. Non-deuterated 4-fluoroephedrone is primarily studied for its psychoactive effects, whereas the deuterated form is used exclusively for analytical calibration .
  • Applications : Behavioral pharmacology studies vs. analytical reference standards.
4-Ethyl Pentedrone Hydrochloride
  • Molecular Formula: C₁₃H₁₉NO·HCl.
  • Structural Differences : An ethyl group replaces the fluorine atom, increasing lipophilicity and altering receptor binding kinetics.
  • Analytical Utility : Lacks isotopic labeling, making it unsuitable as an internal standard .
EDDP-D3 Perchlorate
  • Molecular Formula : C₂₀H₂₁D₃N·ClO₄.
  • Functional Similarity : Deuterated standard for detecting opioid metabolites (e.g., methadone) in urine assays.
  • Comparison: Like 4-fluoroephedrone-d3, EDDP-D3 improves analytical precision but targets a different chemical class (pyrrolidinium vs. cathinone) .

Physicochemical Properties

Property 4-Fluoroephedrone-d3 HCl 4-Ethyl Pentedrone HCl EDDP-D3 Perchlorate
Molecular Weight (g/mol) ~250 (estimated) 237.75 380.89
Deuterium Substitution 3 positions None 3 positions
Stability Enhanced metabolic stability Standard High (non-reactive matrix)
Primary Use Analytical standard Pharmacological research Metabolite detection

Analytical Performance

  • Chromatographic Behavior: Deuterated compounds like 4-fluoroephedrone-d3 exhibit marginally longer retention times in HPLC compared to non-deuterated versions due to increased molecular mass .
  • Mass Spectrometry: The d3 label generates distinct mass-to-charge (m/z) ratios, enabling precise differentiation from endogenous compounds .
  • Accuracy in Quantification : Studies on deuterated standards (e.g., Ecgonine methylester-D3.HCl) show <5% coefficient of variation (CV) in spike-and-recovery assays, a benchmark applicable to 4-fluoroephedrone-d3 .

Regulatory and Handling Considerations

  • Regulatory Status: Classified as a controlled substance analog in some jurisdictions due to structural similarity to illicit cathinones. TRC supplies it under research licenses .
  • Storage: Recommended at -20°C in airtight containers to preserve deuterium integrity, contrasting with non-deuterated cathinones stored at room temperature .

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